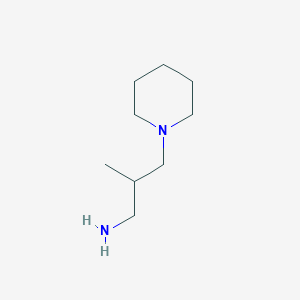

2-Metil-3-(piperidin-1-il)propan-1-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-(piperidin-1-yl)propan-1-amine is a compound that is part of a broader class of organic chemicals known as piperidines. Piperidines are cyclic secondary amines that play a significant role in medicinal chemistry and organic synthesis. The compound is structurally related to various piperidine derivatives that have been synthesized and studied for their potential applications in pharmaceuticals and material science.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, which upon reduction and hydrogenolysis leads to diamines, including 2-methylated piperidines . Another method includes the Zn(II)-catalyzed synthesis from propargyl amines and cyclopropanes, which allows access to highly functionalized piperidines through a tandem cyclopropane ring-opening/Conia-ene cyclization . Additionally, the synthesis of piperidine derivatives can also involve Michael addition reactions, as seen in the formation of novel compounds with potential for quantum chemical studies .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using X-ray crystallography and computational methods such as density functional theory (DFT). For instance, the crystal structure of a novel piperidine derivative was elucidated, revealing intermolecular interactions and conformational details that contribute to the stability and reactivity of the molecule . The structure of another derivative, featuring a piperidin-4-ylmethyl group, was determined, showing a planar benzothiazol ring and a chair conformation for the piperidin ring .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition, which can yield sulfon(cyan)amides from tetrahydropyridine and organic azides . These reactions proceed through intermediate structures and can be further processed, such as through acid hydrolysis, to produce other derivatives like piperidones. The reactivity of these compounds is influenced by their molecular structure and the presence of functional groups that can participate in different types of chemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. These properties can be investigated using spectroscopic methods, including NMR and IR spectroscopy, as well as quantum chemical calculations to predict properties like hyperpolarizability and molecular electrostatic potential . The synthesis of specific piperidine derivatives, such as those used as intermediates in drug synthesis, is optimized to achieve high yields and purity, which are critical for their physical and chemical properties . Modifications to the piperidine ring can lead to the development of analogues with altered properties, as seen in the synthesis of alcohol and methyl ether derivatives .

Aplicaciones Científicas De Investigación

- 2-Metil-3-(piperidin-1-il)propan-1-amina se ha investigado como un quimiotipo que inhibe la cadena ligera de la neurotoxina botulínica del serotipo A . Esta investigación es crucial para el desarrollo de posibles agentes terapéuticos contra el botulismo.

- Los investigadores han explorado derivados de este compuesto por su potencial antimalárico. Específicamente, los compuestos 1a y 1b demostraron una buena actividad antimicrobiana . Comprender su mecanismo de acción podría conducir a nuevos fármacos antimaláricos.

- El compuesto se ha estudiado en el contexto de la investigación del virus Ébola. Investigar su interacción con las membranas virales puede proporcionar información sobre estrategias antivirales .

- Algunos derivados de este andamiaje de piperidina exhiben actividad antagonista del receptor de histamina H3. Estos compuestos podrían ser relevantes para el tratamiento de afecciones relacionadas con la desregulación de la histamina .

- Los derivados de la berberina que contienen la porción de piperidina se han explorado por su capacidad de estabilizar las estructuras de ADN de G-cuadruplex. Estas estructuras juegan un papel en la regulación genética y la terapia del cáncer .

- El enlace éter entre la quinolina y la piperidina es crucial para inhibir el oncogen c-myc. Los investigadores han investigado el potencial de este compuesto en la terapia del cáncer .

Inhibición de la Neurotoxina Botulínica

Propiedades Antimaláricas

Orientación de la Membrana del Filovirus Ébola

Antagonismo del Receptor de Histamina H3

Estabilización del ADN de G-Cuadruplex

Inhibición del Oncogen c-myc

Safety and Hazards

The safety information for 2-Methyl-3-(piperidin-1-yl)propan-1-amine indicates that it has the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements are H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-methyl-3-piperidin-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(7-10)8-11-5-3-2-4-6-11/h9H,2-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNKFWIIQFWXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53485-09-9 |

Source

|

| Record name | 2-methyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)

![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)